molecular formula C13H12BrClO B3237751 6-Bromo-1-chloro-2-isopropoxynaphthalene CAS No. 1394291-46-3

6-Bromo-1-chloro-2-isopropoxynaphthalene

Cat. No.: B3237751
CAS No.: 1394291-46-3
M. Wt: 299.59 g/mol
InChI Key: KWYRCUUQDLDXJC-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-2-isopropoxynaphthalene is an organic compound with the molecular formula C13H12BrClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene typically involves the halogenation and alkylation of naphthalene derivatives. One common method includes the bromination of 1-chloro-2-isopropoxynaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-2-isopropoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-1-chloro-2-isopropoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-2-isopropoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-chloro-2-isopropoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-1-chloro-2-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYRCUUQDLDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232191
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-46-3
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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